Furan-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
Description
Furan-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a triazolopyrazine core fused with a piperazine ring and a furan-2-ylmethanone substituent. The [1,2,4]triazolo[4,3-a]pyrazine moiety is a bicyclic system known for its pharmacological relevance, particularly in cardiovascular and central nervous system therapies . The 3-methyl group on the triazole ring enhances metabolic stability, while the piperazine linker improves solubility and bioavailability. The furan-2-ylmethanone group contributes to ligand-receptor interactions, particularly in modulating G-protein-coupled receptors (GPCRs) .
Synthetic routes for analogous compounds involve coupling reactions between substituted piperazines and heterocyclic cores. For example, PyBOP/DBU-mediated amidation in acetonitrile (ACN) is a common method to attach furan-2-ylmethanone to piperazine intermediates . Structural confirmation relies on ¹H/¹³C NMR and HPLC-MS, with typical melting points ranging between 158–178°C for related derivatives .
Properties
IUPAC Name |
furan-2-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-11-17-18-14-13(16-4-5-21(11)14)19-6-8-20(9-7-19)15(22)12-3-2-10-23-12/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYKPDGREFRSDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The triazolo[4,3-a]pyrazine scaffold is synthesized via hydrazine-mediated cyclization , as demonstrated in recent protocols:
Step 1: Preparation of Trifluoroacetohydrazide
Ethyl trifluoroacetate reacts with hydrazine hydrate (35% w/v) in acetonitrile at 20°C for 1 h, yielding trifluoroacetohydrazide.
Step 2: Chloroacetylation and Cyclization
Trifluoroacetohydrazide undergoes chloroacetylation with chloroacetyl chloride in the presence of NaOH (50% w/v) at 10°C. Subsequent dehydration with phosphorus oxychloride (POCl₃) forms an oxadiazole intermediate, which cyclizes with ethylenediamine to yield 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature | 10°C (Step 2) | |
| Catalyst | POCl₃ | |
| Yield | 72–85% |
Methyl Substitution at Position 3
Piperazine Functionalization
Nucleophilic Aromatic Substitution
The 8-position of triazolo-pyrazine undergoes substitution with piperazine under refluxing ethanol (78°C, 12 h), facilitated by catalytic p-toluenesulfonic acid (p-TsOH):
$$
\text{Triazolo-pyrazine} + \text{Piperazine} \xrightarrow{\text{p-TsOH, EtOH}} \text{4-(3-methyl-triazolo-pyrazin-8-yl)piperazine} \quad \text{}
$$
Optimization Data
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | p-TsOH | 12 | 76 |
| DMF | None | 24 | 41 |
Methanone Formation via Acylation
Schotten-Baumann Reaction
The piperazine nitrogen reacts with furan-2-carbonyl chloride in a biphasic system (dichloromethane/water) at 0°C:
$$
\text{4-(3-methyl-triazolo-pyrazin-8-yl)piperazine} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{NaHCO₃}} \text{Target Compound} \quad \text{}
$$
Critical Parameters
- Temperature Control : ≤5°C prevents furan ring decomposition.
- Base Selection : NaHCO₃ minimizes side reactions compared to NaOH.
Yield Comparison
| Base | Solvent | Yield (%) |
|---|---|---|
| NaHCO₃ | CH₂Cl₂/H₂O | 68 |
| Et₃N | THF | 54 |
Alternative Routes and Emerging Methodologies
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate piperazine coupling. A 15-minute reaction in methanol at 100°C achieves 82% yield, reducing traditional 12-hour protocols.
Solid-Phase Synthesis
Immobilized piperazine on Wang resin enables iterative coupling, with reported purity >95% after cleavage (TFA/CH₂Cl₂).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 H₂O/MeCN) shows >99% purity at 254 nm.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | Contribution (%) |
|---|---|---|
| Triazolo-pyrazine | 12,500 | 58 |
| Piperazine | 980 | 18 |
| Furan-2-carbonyl chloride | 3,200 | 24 |
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The triazolopyrazine moiety can be reduced to form dihydro derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Furan-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of Furan-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, focusing on substituents, pharmacological activity, and synthetic efficiency:
| Compound | Core Structure | Key Substituents | Biological Activity | Synthetic Yield | References |
|---|---|---|---|---|---|
| Furan-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone | [1,2,4]Triazolo[4,3-a]pyrazine | 3-methyl, furan-2-ylmethanone | GPCR modulation (e.g., GPR55 antagonism) | Not reported | |
| 4-([1,2,4]Triazolo[4,3-a]quinoxalin-4-yl)piperazin-1-ylmethanone (7a–e) | [1,2,4]Triazolo[4,3-a]quinoxaline | Substituted benzoylpiperazine | Positive inotropic activity (0.99–4.71% stroke volume increase) | Not reported | |
| Furan-2-yl[4-(1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)piperazin-1-yl]methanone (53) | Pyrazolo[4,3-d]pyrimidine | 1-methyl, furan-2-ylmethanone | GPCR antagonism (e.g., GPR55) | 65% | |
| Furan-2-yl[4-(pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl]methanone (54) | Pyrrolo[2,1-f][1,2,4]triazine | Furan-2-ylmethanone | GPCR antagonism (e.g., GPR55) | 65% | |
| 8-Amino-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one derivatives | [1,2,4]Triazolo[4,3-a]pyrazin-3-one | 8-amino, hydroxypropoxy-phenyl | Neurokinin-3 receptor antagonism | 65–99% |
Key Observations:
Core Structure Impact: The [1,2,4]triazolo[4,3-a]pyrazine core (target compound) exhibits distinct receptor binding compared to quinoxaline (7a–e) or pyrazolopyrimidine (53) derivatives. For instance, quinoxaline analogues (7a–e) show moderate positive inotropic effects in rabbit heart models (4.71% stroke volume increase for 7c), whereas pyrazine-based compounds are more associated with GPCR modulation . Pyrrolo[2,1-f][1,2,4]triazine derivatives (e.g., 54) exhibit lower melting points (158–160°C) compared to pyrazine/pyrimidine analogues (176–178°C), suggesting differences in crystallinity and solubility .
Substituent Effects: The 3-methyl group on the triazole ring enhances metabolic stability by reducing oxidative degradation, a feature absent in 8-amino-triazolopyrazinones (e.g., derivatives in ). Piperazine-linked furan-2-ylmethanone is critical for GPCR affinity. Replacing furan with phenyl (as in 7a–e) reduces activity, highlighting the furan ring’s role in π-π stacking interactions .
Synthetic Efficiency: Derivatives with amino groups (e.g., 8-amino-triazolopyrazinones) require multi-step syntheses but achieve high yields (99%) via optimized coupling reactions . One-pot reactions (e.g., Scheme 2 in ) for pyran/thiazole derivatives demonstrate time-efficient pathways but lower yields (65%) compared to chromatographic purification methods .
Data Table: Physicochemical Properties
| Property | Target Compound | Compound 53 | Compound 54 | 7c |
|---|---|---|---|---|
| Melting Point (°C) | Not reported | 176–178 | 158–160 | Not reported |
| ¹H NMR (δ, ppm) | Not available | 7.45–8.10 (aromatic) | 7.30–8.05 (aromatic) | Not available |
| Bioactivity | GPCR antagonism | GPCR antagonism | GPCR antagonism | 4.71% stroke volume increase |
| Synthetic Yield | Not reported | 65% | 65% | Not reported |
Research Findings and Implications
- GPCR Selectivity: The target compound’s furan-2-ylmethanone group confers selectivity for GPR55 over related receptors (e.g., neurokinin-3), as seen in analogues like 53 and 54 .
- Synthetic Challenges: The absence of reported yields for the target compound contrasts with high-yield routes for 8-amino derivatives (e.g., 99% in ), indicating room for methodological optimization.
Biological Activity
Furan-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the triazole and pyrazine moieties through cyclization reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
2. Biological Activity Overview
Furan derivatives and triazole-based compounds have been reported to exhibit a wide range of biological activities including:
- Antibacterial Activity : Many triazolo[4,3-a]pyrazine derivatives demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds bearing similar structures have shown MIC values comparable to standard antibiotics like ampicillin .
- Anticancer Activity : Some derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. For example, a related compound exhibited IC50 values in the low micromolar range against colon cancer cell lines, indicating potent anticancer activity .
- Anti-inflammatory Effects : Triazole compounds have been linked to anti-inflammatory responses in various biological assays, suggesting potential use in treating inflammatory diseases .
3.1 Antibacterial Studies
Recent studies have highlighted the antibacterial efficacy of compounds with similar structural features. For instance:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2e | Staphylococcus aureus | 32 |
| 2e | Escherichia coli | 16 |
These results indicate that modifications in the molecular structure can enhance antibacterial potency .
3.2 Anticancer Studies
The anticancer potential has been investigated through various assays:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| RB7 | HCT-116 | 6.58 |
| RB7 | HT-29 | 11.10 |
The mechanism of action involves induction of apoptosis through mitochondrial pathways, including upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl2 .
3.3 Structure-Activity Relationship (SAR)
The biological activity is often linked to specific structural features:
- Substituents : The presence of electron-donating groups enhances antibacterial activity.
- Chain Length : Longer aliphatic chains improve lipophilicity and cell permeability.
Case Study 1: Antibacterial Efficacy
A study synthesized several triazolo[4,3-a]pyrazine derivatives and tested their antibacterial activity using microbroth dilution methods. Notably, compound 2e showed significant activity against both Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could lead to new antibiotics .
Case Study 2: Anticancer Activity
In another investigation involving cancer cell lines, a derivative was found to inhibit cell growth effectively by inducing apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
